molecular formula C12H16N2O3 B7883162 N-tert-butyl-2-(4-nitrophenyl)acetamide

N-tert-butyl-2-(4-nitrophenyl)acetamide

Cat. No.: B7883162
M. Wt: 236.27 g/mol
InChI Key: VBGGXXPDZCHJDP-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-nitrophenyl)acetamide (CAS: 349410-79-3) is a synthetic acetamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a 4-nitrophenyl substituent at the α-carbon of the acetamide backbone. Its molecular formula is C₁₃H₁₇N₂O₃, with a molecular weight of 261.29 g/mol . The compound’s structure combines hydrophobic (tert-butyl) and electron-withdrawing (nitrophenyl) groups, making it a candidate for applications in medicinal chemistry and bioengineering. It has been utilized in ligand-based virtual screening (LBVS) studies targeting bacterial quorum-sensing regulators like LasR .

Properties

IUPAC Name

N-tert-butyl-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)13-11(15)8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGGXXPDZCHJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-nitrophenyl)acetamide typically involves the reaction of tert-butylamine with 4-nitrophenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-tert-butyl-2-(4-aminophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Hydrolysis: 4-nitrophenylacetic acid and tert-butylamine.

Scientific Research Applications

N-tert-butyl-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent modifications. Below is a comparative analysis of N-tert-butyl-2-(4-nitrophenyl)acetamide and related compounds:

Compound Substituents Key Activities Reference
This compound tert-butyl (N), 4-nitrophenyl (Cα) LasR inhibition (QS modulation), structural scaffold for virtual screening
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide Benzoimidazole (N), triazole-linked 4-nitrophenyl (Cα) Potent LasR inhibition (IC₅₀: <1 µM), validated via QSAR models
N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)imidazol-2-yl]thio]acetamide Benzothiazole (N), imidazole-thioether, 4-nitrophenyl (Cα) Cytotoxic activity (IC₅₀: 15.67 µg/mL against C6 glioma cells)
N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide Chalcone backbone, 4-nitrophenyl (Cα) Antinociceptive activity (32–34× potency over aspirin/acetaminophen)
N-(4-nitrophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Quinoxaline-triazole hybrid, 4-nitrophenyl (N) Antimicrobial potential (synthesis via click chemistry)
N-{2-tert-butyl-6-nitrophenyl}acetamide tert-butyl (Cα), 2-nitro (ortho position) Structural isomer; limited bioactivity data (synthetic intermediate)

Key Structural and Functional Insights

Role of the tert-butyl Group: The tert-butyl group in this compound enhances steric bulk and lipophilicity, improving membrane permeability compared to compounds with smaller alkyl groups (e.g., methyl or ethyl) .

Positioning of Nitrophenyl Group :

  • The para -nitrophenyl group in this compound provides strong electron-withdrawing effects, stabilizing charge-transfer interactions in biological targets.
  • Ortho -nitro substitution (e.g., N-{2-tert-butyl-6-nitrophenyl}acetamide) reduces steric accessibility, limiting its utility in drug design .

Hybridization with Heterocycles: Triazole-linked derivatives (e.g., and ) exhibit enhanced binding to bacterial LasR due to triazole’s ability to coordinate metal ions or form hydrogen bonds . Chalcone hybrids ( and ) leverage α,β-unsaturated ketone moieties for radical scavenging and antinociceptive effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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